

Technical Guide: Physicochemical Properties of 4-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethoxypyridine**

Cat. No.: **B577651**

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **4-Iodo-2,3-dimethoxypyridine**. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for structurally related analogs, namely 2,3-dimethoxypyridine and 4-Iodo-2-methoxypyridine, to provide a predictive context for its chemical behavior.

Core Physicochemical Data

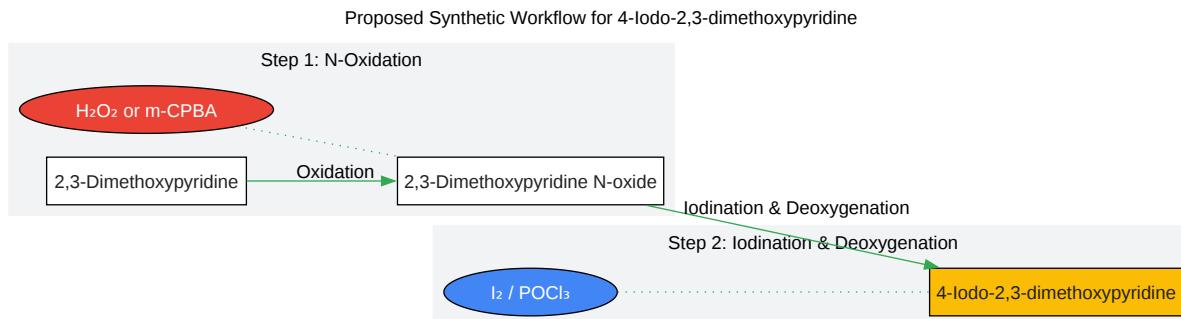
While comprehensive experimental data for **4-Iodo-2,3-dimethoxypyridine** is not extensively published, its chemical identity is confirmed with a registered CAS number.^[1] The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogs.

Property	4-Iodo-2,3-dimethoxypyridine	2,3-dimethoxypyridine (Analog)	4-Iodo-2-methoxypyridine (Analog)
Molecular Formula	C ₇ H ₈ INO ₂	C ₇ H ₉ NO ₂	C ₆ H ₆ INO
Molecular Weight	265.05 g/mol	139.15 g/mol [2]	235.02 g/mol [3][4]
CAS Number	1261365-64-3[1]	52605-97-7[5][6]	98197-72-9[3][4]
Appearance	Not specified	Clear colorless to pale yellow or pale brown liquid[6]	Liquid[3]
Boiling Point	Not specified	98-100°C at 16 mmHg[5]	106°C at 15 Torr[4]
Density	Not specified	1.104 g/cm ³ [5]	1.825 g/cm ³ (Predicted)[4]
Refractive Index	Not specified	1.5205[5]	1.598 (Predicted)[4]
Flash Point	Not specified	Not specified	104.034°C[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Iodo-2,3-dimethoxypyridine** are not readily available in published literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. The following proposed workflow outlines a potential method for its synthesis starting from 2,3-dimethoxypyridine.

Proposed Synthesis of **4-Iodo-2,3-dimethoxypyridine**


The synthesis can be envisioned as a two-step process involving the N-oxidation of 2,3-dimethoxypyridine followed by iodination at the 4-position and subsequent deoxygenation.

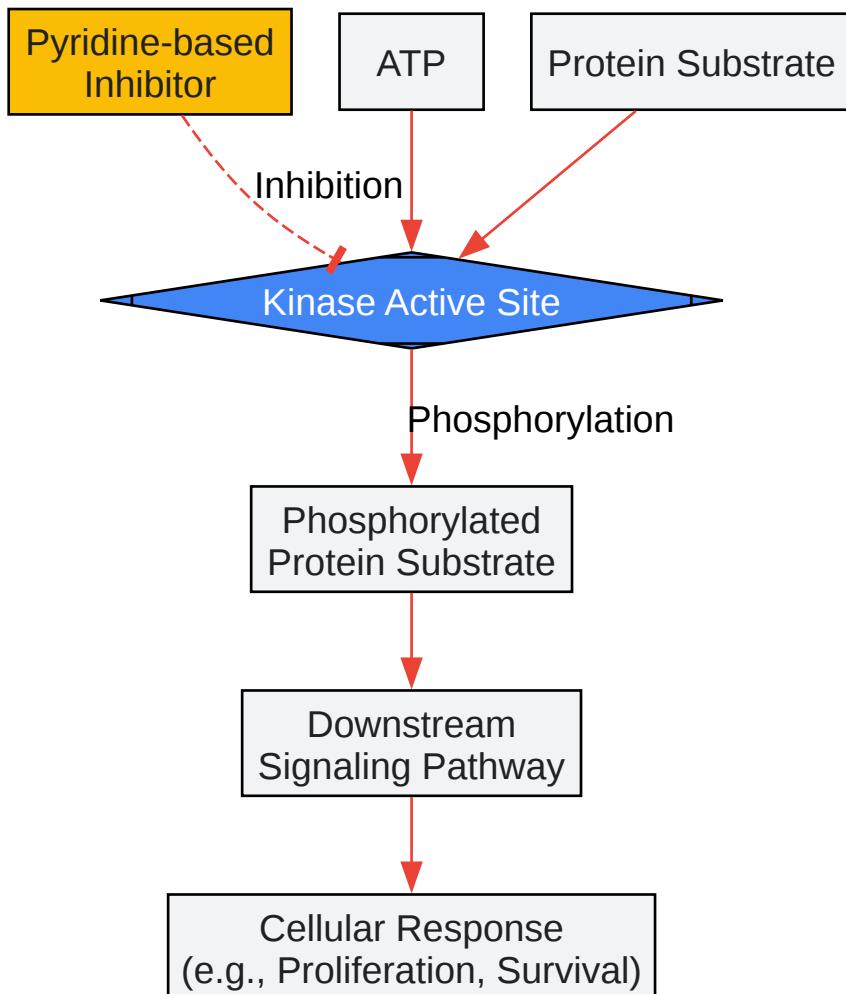
- N-Oxidation of 2,3-dimethoxypyridine:

- Dissolve 2,3-dimethoxypyridine in a suitable solvent such as acetic acid or dichloromethane.

- Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-10 °C).
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work up the reaction mixture by neutralizing the acid and extracting the product, 2,3-dimethoxypyridine N-oxide, with an organic solvent. Purify by recrystallization or column chromatography.

- Iodination and Deoxygenation:
 - To the purified 2,3-dimethoxypyridine N-oxide, add a mixture of an iodine source (e.g., molecular iodine) and a reagent that facilitates both iodination and deoxygenation, such as a mixture of phosphorus oxychloride and iodine.
 - Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture and carefully quench with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.
 - Neutralize the mixture and extract the crude product with an organic solvent.
 - The final product, **4-Iodo-2,3-dimethoxypyridine**, can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: Proposed two-step synthesis of **4-Iodo-2,3-dimethoxypyridine**.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for **4-Iodo-2,3-dimethoxypyridine** have not been reported. However, the pyridine scaffold is a common motif in many biologically active compounds, including approved pharmaceuticals.^{[7][8]} Substituted pyridines are known to exhibit a wide range of activities, such as anticancer, antimicrobial, and antiviral effects.^[9] The introduction of an iodine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, which can be critical for binding to biological targets.

Many pyridine-containing compounds exert their biological effects by acting as inhibitors of key enzymes, such as kinases. The general mechanism often involves the pyridine nitrogen acting as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Generalized Kinase Inhibition by a Pyridine Derivative

[Click to download full resolution via product page](#)

Caption: General mechanism of kinase inhibition by a pyridine-based compound.

Further research is required to elucidate the specific physicochemical properties, develop robust synthetic protocols, and investigate the potential biological activities of **4-Iodo-2,3-dimethoxypyridine**. The information provided herein for its structural analogs serves as a valuable starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-2-Methoxypyridine | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,3-Dimethoxypyridine 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Iodo-2,3-dimethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577651#physicochemical-properties-of-4-iodo-2-3-dimethoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com